molecular formula C8H4FNO B022119 4-Cyano-2-fluorobenzaldehyde CAS No. 105942-10-7

4-Cyano-2-fluorobenzaldehyde

Cat. No.: B022119
CAS No.: 105942-10-7
M. Wt: 149.12 g/mol
InChI Key: QXHUSGWCFSXQMF-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorobenzaldehyde (CAS: 105942-10-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₄FNO (molecular weight: 149.12 g/mol). Key properties include:

  • Melting point: 73.2–75°C
  • Boiling point: 275.8°C (predicted)
  • Density: 1.25 g/cm³ (predicted) . It features a formyl (-CHO) group at position 1, a fluorine atom at position 2, and a cyano (-CN) group at position 4 on the benzene ring. This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing deazaflavin analogues that inhibit tyrosyl DNA phosphodiesterase 2 (TDP2) . Its safety profile includes irritation hazards (Xi classification) .

Preparation Methods

Halogen Exchange via Catalytic Fluorination

Halogen exchange represents a direct route to introduce fluorine into aromatic systems. Patent US4845304A demonstrates the conversion of chlorinated benzaldehydes to fluorinated analogs using potassium fluoride (KF) and a zirconium-based catalyst. For 4-cyano-2-fluorobenzaldehyde, this method could involve substituting a chlorine atom at the 2-position of 4-cyanobenzaldehyde with fluorine.

Reaction Mechanism and Conditions

The process typically employs:

  • Substrate : 4-cyano-2-chlorobenzaldehyde

  • Catalyst : ZrO₂ or ZrCl₄ (1–5 mol%)

  • Fluoride source : KF or CsF

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO)

  • Temperature : 180–220°C

  • Duration : 6–12 hours

Under these conditions, the chlorine atom undergoes nucleophilic displacement by fluoride, driven by the electron-withdrawing cyano group’s activation of the aromatic ring. Gas chromatography (GC) analysis in analogous reactions confirmed >90% conversion to fluorinated products .

Challenges and Optimizations

  • Byproduct formation : Competing hydrolysis of the cyano group can occur at high temperatures. Mitigation strategies include using anhydrous conditions and lower temperatures (160–180°C).

  • Catalyst lifetime : Zirconium catalysts deactivate due to fluoride ion adsorption. Regeneration via calcination restores activity but complicates continuous processes .

Oxidation of 4-Cyano-2-fluorobenzyl Alcohol

Patents CN113548982A and CN113816874B describe synthesizing 4-cyano-2-fluorobenzyl alcohol, which can be oxidized to the target aldehyde. This two-step approach combines bromination/alkylation followed by oxidation.

Method A (Patent CN113548982A ):

  • Substrate : 3,4-difluorobenzonitrile

  • Bromination : KBr with tetrabutylammonium bromide (phase transfer catalyst) in DMSO at 120–160°C.

  • Grignard reaction : Isopropyl MgCl·LiCl with paraformaldehyde in THF, yielding 4-cyano-2-fluorobenzyl alcohol (65–72% yield).

Method B (Patent CN113816874B ):

  • Microreactor bromination : 3-fluoro-4-methylbenzonitrile reacts with N-bromosuccinimide (NBS) in a microreactor at 70–80°C, followed by substitution with DMSO/water at 90°C.

  • Yield : 74–87% over two steps, with >99% purity via GC .

Step 2: Oxidation to Aldehyde

Primary alcohols are oxidized to aldehydes using controlled agents:

  • Reagents : Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or TEMPO/NaClO.

  • Conditions : Dichloromethane (DCM) or acetone solvent, 0–25°C, 2–6 hours.

  • Yield : 80–85% (theoretical, based on analogous alcohol oxidations).

Industrial Considerations

  • Microreactor advantages : Enhanced heat/mass transfer reduces side reactions (e.g., over-oxidation to carboxylic acids) .

  • Cost : PCC is expensive for large-scale use; TEMPO/NaClO offers a cheaper alternative.

While not explicitly detailed in the cited patents, direct cyanation of 2-fluorobenzaldehyde is a plausible route. This method involves introducing a cyano group at the 4-position via palladium-catalyzed cross-coupling or nucleophilic substitution.

Proposed Pathway

  • Substrate : 2-fluorobenzaldehyde

  • Cyanation :

    • Coupling reagent : CuCN or Zn(CN)₂ with Pd(PPh₃)₄ catalyst.

    • Solvent : DMF or NMP at 100–120°C.

    • Yield : Estimated 50–60% based on similar aryl cyanations.

Challenges

  • Regioselectivity : The electron-withdrawing aldehyde group directs cyanation to the para position, but competing meta substitution may occur.

  • Functional group compatibility : The aldehyde may react with cyanating agents, necessitating protective groups (e.g., acetal formation).

Comparative Analysis of Preparation Methods

Table 1: Reaction Conditions and Performance

MethodStarting MaterialKey Reagents/CatalystsTemperature (°C)Yield (%)Purity (%)Scalability
Halogen Exchange 4-Cyano-2-chlorobenzal.KF, ZrO₂180–22070–85>90Moderate
Oxidation 3,4-DifluorobenzonitrileNBS, Grignard reagent70–16065–87>99High
Direct Cyanation2-FluorobenzaldehydePd(PPh₃)₄, CuCN100–12050–6080–90Low
MethodCatalyst CostSolvent ToxicityByproduct RiskEquipment Needs
Halogen ExchangeLowModerate (DMF)HydrolysisHigh-temperature reactor
OxidationHigh (NBS)Low (DMSO/H₂O)Brominated wasteMicroreactor
Direct CyanationHigh (Pd)High (NMP)Cyanide exposureSchlenk line

Chemical Reactions Analysis

4-Cyano-2-fluorobenzaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium fluoride, specific catalysts, and ethanol. Major products formed from these reactions include Schiff bases and other substituted benzaldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Cyano-2-fluorobenzaldehyde serves as a critical intermediate in the synthesis of various bioactive compounds. Its derivatives have shown potential in treating several diseases, particularly in the development of new pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

A study demonstrated that derivatives of this compound exhibited significant anticancer activity against human cancer cell lines, including MCF-7 and HepG2. The synthesis involved the reaction of this compound with various amines to form Schiff bases, which were subsequently evaluated for their cytotoxicity. The results indicated that some derivatives had IC50 values comparable to established chemotherapeutic agents .

Organic Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

Synthesis of Cyanohydrins

The compound can be converted into optically active cyanohydrins through hydrocyanation reactions. This process involves treating aldehydes with cyanide sources under acidic conditions, yielding high yields of cyanohydrins that are valuable in synthesizing α-hydroxy acids and amino alcohols .

Reaction TypeProduct TypeYield (%)
HydrocyanationOptically active cyanohydrinsUp to 85%

Material Science

In material science, this compound is explored for its potential in developing novel materials with unique electronic properties.

Application in Organic Electronics

Research indicates that this compound can be used as a precursor for synthesizing conjugated polymers, which are essential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano and fluorine groups enhances the electronic properties of the resulting materials, improving their efficiency and stability .

Analytical Chemistry

This compound has been employed as a derivatizing agent in analytical chemistry for the detection and quantification of various substances.

Use in Chromatography

A study focused on developing a low thermal mass gas chromatography method using this compound as a derivatizing agent for analyzing complex mixtures. This method provided rapid separation and high sensitivity, demonstrating its utility in environmental monitoring and quality control processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Compounds and Properties

The table below compares 4-Cyano-2-fluorobenzaldehyde with structurally similar halogenated benzaldehydes:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound 105942-10-7 C₈H₄FNO 149.12 73.2–75 -CHO (1), -F (2), -CN (4) TDP2 inhibitor synthesis
4-Chloro-2-fluorobenzaldehyde 61072-56-8 C₇H₄ClFO 158.55 58–60 -CHO (1), -F (2), -Cl (4) Organic synthesis intermediates
2-Cyano-4-fluorobenzaldehyde 77532-90-2 C₈H₄FNO 149.12 N/A -CHO (1), -F (4), -CN (2) Undefined (potential synthetic uses)
4-Cyano-2,6-difluorobenzaldehyde Not available C₈H₃F₂NO 167.12 (calculated) N/A -CHO (1), -F (2,6), -CN (4) Not reported

Structural and Functional Differences

Substituent Effects: this compound: The electron-withdrawing -CN and -F groups enhance electrophilicity at the aldehyde position, facilitating condensation reactions (e.g., in deazaflavin synthesis) . 4-Chloro-2-fluorobenzaldehyde: The -Cl substituent is less electron-withdrawing than -CN, reducing electrophilicity. However, -Cl can act as a leaving group in nucleophilic substitutions, broadening its utility in cross-coupling reactions . Positional Isomers (e.g., 2-Cyano-4-fluorobenzaldehyde): Substituent positions alter electronic and steric effects. For example, the meta-fluoro and para-cyano arrangement in 2-Cyano-4-fluorobenzaldehyde may direct electrophilic substitution differently .

Physical Properties: The higher melting point of this compound (73–75°C vs. 58–60°C for the chloro analogue) reflects stronger dipole-dipole interactions due to the polar -CN group . Density and boiling point predictions suggest this compound has higher molecular packing efficiency compared to bulkier halogenated analogues .

Research Implications

  • Electronic Effects : Comparative studies on substituent electronic profiles (e.g., Hammett constants) could optimize reaction conditions for benzaldehyde derivatives.
  • Synthetic Optimization : Investigating the impact of -CN vs. -Cl on condensation kinetics may improve yields in pharmaceutical intermediate synthesis.
  • Toxicity Studies: Detailed toxicological data for cyano- and chloro-substituted benzaldehydes are needed to refine safety protocols.

Biological Activity

4-Cyano-2-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group (-C≡N) and a fluorine atom attached to a benzaldehyde ring. Its chemical formula is C8H5FN, and it possesses distinct electrophilic properties due to the electron-withdrawing nature of the cyano and fluorine groups.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition. For instance, it has been shown to inhibit human leukocyte elastase (HLE), an enzyme associated with inflammatory processes .
  • Interaction with Cellular Targets : The compound's structure allows it to interact with various cellular targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Biological Applications

This compound has been investigated for various biological applications:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, its derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
  • Antitumor Activity : Research indicates that compounds derived from this compound possess antitumor activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting potential for development as anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results are summarized in the following table:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus128
Escherichia coli256
Pseudomonas aeruginosa512

This data highlights the compound's potential as an antimicrobial agent.

Case Study 2: Antitumor Activity

In another investigation, researchers assessed the cytotoxic effects of this compound derivatives on human cancer cell lines. The findings are presented below:

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (breast cancer)15
Derivative BSGC7901 (gastric cancer)10
Derivative CECA109 (esophageal cancer)20

These results indicate that certain derivatives exhibit potent antitumor activity, warranting further investigation into their mechanisms and potential therapeutic applications.

Q & A

Basic Questions

Q. What are the recommended spectroscopic methods for characterizing 4-Cyano-2-fluorobenzaldehyde, and how do they resolve structural ambiguities?

  • Methodology : Use ¹H/¹³C NMR to identify aromatic protons and carbon environments, distinguishing fluorine and cyano substituents via coupling patterns and chemical shifts. FT-IR confirms the aldehyde (C=O stretch ~1700 cm⁻¹), cyano (C≡N ~2200 cm⁻¹), and fluorine groups. Mass spectrometry (MS) validates molecular weight (MW: 149.12 g/mol) and fragmentation patterns. Cross-reference with NIST Chemistry WebBook spectral data for validation .

Q. How is this compound synthesized, and what reaction parameters critically influence yield?

  • Synthesis : A common route involves condensation reactions , such as reacting 6-chlorouracil with substituted amines followed by aldehyde coupling (e.g., with this compound) to form heterocyclic cores like deazaflavins. Key parameters:

  • Temperature : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance aldehyde reactivity.
  • Catalyst : Use mild bases (e.g., K₂CO₃) to avoid cyano group hydrolysis .

Q. What role do the cyano and fluoro substituents play in the compound’s reactivity and applications?

  • Reactivity : The cyano group acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. The fluoro group enhances stability via C-F bond strength and influences hydrogen-bonding interactions. Together, they optimize electronic properties for use in pharmacophores or agrochemical intermediates .

Advanced Questions

Q. How can researchers optimize condensation reactions involving this compound to improve efficiency and selectivity?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) while improving yield by 15–20%.
  • Protecting groups : Temporarily shield the aldehyde during multi-step syntheses (e.g., acetal formation).
  • Computational modeling : Predict substituent effects on transition states using DFT calculations to guide solvent/catalyst selection .

Q. What analytical approaches resolve contradictions in reported spectroscopic data for this compound?

  • Resolution : Perform 2D NMR (COSY, HSQC) to unambiguously assign proton-carbon correlations. Compare experimental data with computational predictions (e.g., ACD/Labs or Gaussian simulations). Validate purity via HPLC-MS to rule out degradation products. Cross-check with NIST and PubChem datasets to identify outliers .

Q. How can structural modifications of this compound enhance bioactivity while retaining its core functionality?

  • Design principles :

  • Electron-rich substituents : Introduce methoxy or amino groups at specific positions to modulate electron density for receptor binding.
  • Heterocyclic fusion : Incorporate pyridine or triazole rings to improve solubility and pharmacokinetic properties.
  • Isosteric replacement : Replace fluorine with trifluoromethyl (-CF₃) to enhance lipophilicity and metabolic stability .

Q. What strategies mitigate challenges in scaling up this compound-based syntheses for industrial research?

  • Process optimization :

  • Flow chemistry : Enables continuous synthesis with precise temperature control, reducing side reactions.
  • Catalytic recycling : Use immobilized catalysts (e.g., Pd/C on silica) to minimize waste.
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of aldehyde stability and intermediate purity .

Properties

IUPAC Name

3-fluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHUSGWCFSXQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382463
Record name 4-Cyano-2-fluorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105942-10-7
Record name 3-Fluoro-4-formylbenzonitrile
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URL https://commonchemistry.cas.org/detail?cas_rn=105942-10-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzaldehyde
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Record name 3-fluoro-4-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

The reaction was carried out under argon. 3-Fluoro-4-methylbenzonitrile (121 g, 895 mmol) and N,N-dimethylformamide dimethyl acetal (245 g, 2.06 mol) were dissolved in DMF (1.8 liters) and stirred under reflux overnight. The contents of the flask was then poured into water (2 liters), the mixture was extracted twice with ethyl acetate and the combined organic phases were washed with saturated sodium chloride solution. The organic phase was concentrated, and the residue was dissolved again in THF/water (1:1, 2.7 liters). Sodium periodate (503 g, 2.35 mol) was added, and the mixture was stirred at room temperature for one hour. The precipitate was then separated off, and the filtrate was recovered and extracted repeatedly with ethyl acetate. The combined organic phases were washed once with saturated sodium bicarbonate solution and once with saturated sodium chloride solution, dried and concentrated to give an oil. This was purified by column chromatography on silica gel (mobile phase: petroleum ether/dichloromethane 6:4, then 4:6, finally pure dichloromethane). The product fractions were concentrated. This gave 28.0 g (20% of theory) of the target compound as a white crystalline solid.
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step One
Name
Quantity
1.8 L
Type
solvent
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two
Quantity
503 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A stirred mixture of 4-bromo-2-fluorobenzaldehyde (39 g, 192 mmol) and cuprous cyanide (18.9 g, 211 mmol) in dimethylformamide (100 ml) was heated to 150° C. for 12 hours under nitrogen atmosphere. The dark solution was cooled and a solution of ferric chloride (34 g, 211 mmol) in hydrochloric acid (2M, 100 ml) was added, followed by water (100 ml). Solid crystallised from the mixture and was filtered, washed with water and dried at 40° C. in vacuo. Recrystallisation from cyclohexane (500 ml) gave 4-cyano-2-fluorobenzaldehyde (m.p. 79° C.) as yellow needles.
Quantity
39 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
34 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of Example 53B (340 mg, 2.25 mmol) in dichloromethane (10 mL) at room temperature was treated with Dess-Martin periodinane (1.9 g, 4.5 mmol), stirred for 5 minutes, and concentrated. The concentrate was dissolved in ethyl acetate, washed with saturated sodium bicarbonate, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 10:1 hexanes/ethyl acetate to provide the desired product. 1H NMR (500 MHz, CDCl3) δ 10.42 (s, 1H), 8.01 (dd, 1H), 7.62-7.58 (m, 1H), 7.54 (dd, 1H);
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

1.00 g (6.62 mmol) of 3-fluoro-4-(hydroxymethyl)benzonitrile are dissolved in 50 ml of dichloromethane, and 9.20 g (105.9 mmol) of manganese(IV) oxide are added. The mixture is stirred at room temperature overnight and then filtered through a short kieselguhr column. The solvent is distilled out under reduced pressure, and the residue is purified by column chromatography (silica gel, mobile phase: dichloromethane). 120 mg (12.1% of theory) of the title compound are obtained.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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